3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol
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Overview
Description
3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C₈H₁₁ClN₂O. It is a derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine, which is commercially available.
Nucleophilic Substitution: The 2-chloropyridine undergoes a nucleophilic substitution reaction with a suitable nucleophile, such as an amino alcohol, under basic conditions.
Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group at the desired position.
The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Amino-3-(2-chloropyridin-4-yl)propanal.
Reduction: Formation of 3-Amino-3-(2-chloropyridin-4-yl)propylamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
- 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol
Uniqueness
3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which provides it with distinct reactivity and versatility in chemical synthesis. Its chloropyridine moiety also contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
3-amino-3-(2-chloropyridin-4-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-8-5-6(1-3-11-8)7(10)2-4-12/h1,3,5,7,12H,2,4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSARUZNRHFDZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(CCO)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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